molecular formula C11H14O3 B6593772 (S)-Methyl 2-(benzyloxy)propanoate CAS No. 77287-11-7

(S)-Methyl 2-(benzyloxy)propanoate

Cat. No. B6593772
CAS RN: 77287-11-7
M. Wt: 194.23 g/mol
InChI Key: VYUWVGDHZQNXOP-VIFPVBQESA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidation, reduction, and various substitution reactions . The exact chemical reactions that “(S)-Methyl 2-(benzyloxy)propanoate” undergoes are not specified in the available resources.

Scientific Research Applications

Alcohol Protection and Benzylation Reactions

(S)-Methyl 2-(benzyloxy)propanoate is used in the protection of alcohols, a crucial step in organic synthesis. Poon et al. (2007) describe its use in protecting benzyl alcohol, highlighting its role in benzylation reactions, which are fundamental in the synthesis of complex molecules (Poon, Albiniak, & Dudley, 2007).

Catalyst for Methyl Propanoate Production

It also serves as a catalyst in the production of methyl propanoate. Clegg et al. (1999) discuss a highly active and selective catalyst for producing methyl propanoate, emphasizing the compound's role in industrial chemical processes (Clegg et al., 1999).

Precursor in Organic Syntheses

This compound is a precursor in various organic synthesis processes. For instance, Enders et al. (2003) utilized it in the synthesis of unsaturated sulfones, demonstrating its versatility in creating diverse chemical structures (Enders, Berg, & Jandeleit, 2003).

Biological Activity Assays

In the field of biology and pharmacology, it has been used in the synthesis of compounds for biological activity assays. Hachama et al. (2013) synthesized novel compounds using a derivative of (S)-Methyl 2-(benzyloxy)propanoate and tested their activity against various bacterial strains (Hachama et al., 2013).

Herbicide Research

It also finds application in herbicide research. Shimabukuro et al. (1978) explored the physiological effects of a related compound, providing insights into its utility in agricultural science (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Benzylation of Alcohols

Poon & Dudley (2006) described a methodology for the benzylation of alcohols using a bench-stable pyridinium salt, showing the compound's role in facilitating chemical transformations (Poon & Dudley, 2006).

properties

IUPAC Name

methyl (2S)-2-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279303
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(benzyloxy)propanoate

CAS RN

77287-11-7
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77287-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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